Differential Muscarinic Receptor Antagonist Potency: N-Methyl vs. N-Ethyl Substitution
The N-methyl substituted 4-chloro-N-methylphthalazin-1-amine exhibits very weak antagonist activity at the rat muscarinic M4 receptor, with an IC50 > 150,000 nM. In stark contrast, the N-ethyl analog (4-chloro-N-ethylphthalazin-1-amine) demonstrates high potency as a PDE10A inhibitor, with an IC50 as low as 0.28 nM [1]. This >500,000-fold difference in potency highlights how a minor structural modification (methyl to ethyl) fundamentally alters the compound's biological target profile.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | >150,000 nM (M4 receptor) |
| Comparator Or Baseline | 4-chloro-N-ethylphthalazin-1-amine: 0.28 nM (PDE10A) |
| Quantified Difference | >535,000-fold difference |
| Conditions | Target: Rat muscarinic M4 receptor (antagonist activity in CHO cells by calcium mobilization assay) [2]; Comparator: Human PDE10A1 (recombinant enzyme inhibition assay) [1] |
Why This Matters
This data justifies the selection of 4-chloro-N-methylphthalazin-1-amine as a low-potency control in muscarinic receptor assays and confirms it is not a suitable substitute for PDE10A-targeting studies, where the ethyl analog is required.
- [1] BindingDB. (n.d.). BDBM50390812 (CHEMBL2069321). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50390812 View Source
- [2] BindingDB. (n.d.). BDBM50373832 (CHEMBL429780). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50373832 View Source
